

# Immunotherapy SL-701 Demonstrates Promising Long-Term Survival in Recurrent Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of the Phase 2 clinical trial data for the novel immunotherapy SL-701 reveals a notable improvement in overall survival for patients with recurrent glioblastoma (GBM), a notoriously aggressive and difficult-to-treat brain tumor. When compared with alternative therapies available during the same period, SL-701, particularly in combination with bevacizumab, showed a favorable survival profile, offering a potential new avenue for patients with limited treatment options.

This guide provides a detailed comparison of the long-term survival data from the pivotal SL-701 clinical trial (NCT02078648) alongside other contemporary treatments for recurrent GBM. It includes a breakdown of the experimental protocols and visual diagrams to elucidate the mechanism of action and trial design.

## **Comparative Analysis of Long-Term Survival Data**

The following tables summarize the key survival and response data from the SL-701 Phase 2 trial and compare it with other standard-of-care treatments for recurrent glioblastoma.

Table 1: Long-Term Survival Data from SL-701 Phase 2 Trial (NCT02078648)



| Treatment Arm                                   | Number of<br>Patients | Median Overall<br>Survival (mOS) | 12-Month<br>Overall<br>Survival (OS-<br>12) Rate | Objective<br>Response<br>Rate (ORR)                      |
|-------------------------------------------------|-----------------------|----------------------------------|--------------------------------------------------|----------------------------------------------------------|
| Stage 1: SL-701<br>+ GM-CSF +<br>imiquimod      | 46                    | 11.0 months                      | 37%                                              | 2% (1 Partial<br>Response)                               |
| Stage 2: SL-701<br>+ poly-ICLC +<br>bevacizumab | 28                    | 11.7 months                      | 50%                                              | 21% (2 Complete<br>Responses, 4<br>Partial<br>Responses) |

Data sourced from multiple presentations of the NCT02078648 trial results.[1][2][3][4][5][6][7]

Table 2: Survival Data for Alternative Treatments in Recurrent Glioblastoma

| Treatment                      | Number of Patients (in relevant studies) | Median Overall<br>Survival (mOS) | 6-Month Progression- Free Survival (PFS6) | 12-Month<br>Overall<br>Survival (OS-<br>12) Rate |
|--------------------------------|------------------------------------------|----------------------------------|-------------------------------------------|--------------------------------------------------|
| Bevacizumab                    | Varied across<br>studies                 | ~4.2 - 12.2<br>months            | ~42.6 - 50.3%                             | Not consistently reported                        |
| Lomustine                      | Varied across<br>studies                 | ~7 - 8.6 months                  | ~20%                                      | Not consistently reported                        |
| Temozolomide<br>(re-challenge) | 902 (meta-<br>analysis)                  | Not directly reported            | 27.8% (overall)                           | 36.4%                                            |
| Bevacizumab +<br>Lomustine     | 283                                      | 9.1 months                       | 41.7%                                     | Not directly reported                            |

Data compiled from various clinical trials and meta-analyses.[1][2][3][4][8][9][10][11][12][13][14] It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations and study designs.



# Experimental Protocols SL-701 Clinical Trial (NCT02078648)

The Phase 2 trial of SL-701 was a multicenter, open-label study for adult patients with recurrent GBM.[15] The trial was conducted in two stages with distinct treatment regimens:

- Stage 1: Patients received SL-701 administered with the adjuvants GM-CSF and imiquimod.
   [6] SL-701 was given biweekly for the first 6 months and then every 28 days.
- Stage 2: Patients received SL-701 with the adjuvant poly-ICLC, in combination with bevacizumab (10 mg/kg).[6] SL-701 and poly-ICLC were administered biweekly, while bevacizumab was given every two weeks.[6][15]

The primary objectives of the study were to assess the safety, tolerability, objective response rate (ORR) according to RANO criteria, and the 12-month overall survival rate.[6]

### **Comparator Treatment Protocols**

- Bevacizumab: Typically administered intravenously at a dose of 10 mg/kg every 2 weeks.[11]
- Lomustine: Administered orally, with a common regimen being 110-130 mg/m² once every 6 weeks.[12][14]
- Temozolomide (re-challenge): Various dosing schedules have been used, including standard daily dosing or metronomic (continuous low-dose) schedules.[4][10]

## Visualizing the Science Behind SL-701

To better understand the biological basis and the clinical investigation of SL-701, the following diagrams illustrate its mechanism of action and the workflow of the Phase 2 clinical trial.





#### Click to download full resolution via product page

Mechanism of action of the SL-701 vaccine.



Click to download full resolution via product page

Workflow of the SL-701 Phase 2 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical Outcomes in Recurrent Glioblastoma with Bevacizumab therapy: An Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. The efficacy of temozolomide for recurrent glioblastoma multiforme Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CTIM-11. PHASE 2 STUDY OF SL-701, A NOVEL IMMUNOTHERAPY, IN ADULTS WITH RECURRENT GBM: A HIGH PARAMETER FLOW CYTOMETRY ANALYSIS OF CD8+ T CELLS AND POTENTIAL IMPLICATIONS FOR PATIENT ENRICHMENT STRATEGIES PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. "A PHASE 2 STUDY OF A NOVEL IMMUNOTHERAPY SL-701 IN ADULTS WITH RECURRE" by David Peereboom, Ross Lindsay et al. [scholarlycommons.henryford.com]
- 8. onclive.com [onclive.com]
- 9. Use of bevacizumab in recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. osvepharma.com [osvepharma.com]
- 11. Bevacizumab in Recurrent Glioblastoma The ASCO Post [ascopost.com]
- 12. Assessment of the Efficacy of an Alternative Regimen of Lomustine in Recurrent GBM A Single Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 14. mdpi.com [mdpi.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Immunotherapy SL-701 Demonstrates Promising Long-Term Survival in Recurrent Glioblastoma]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12754959#long-term-survival-data-from-sl-701-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com